N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLAYQULWGXRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically begins with the esterification of 4-chlorobenzoic acid with methanol. This is followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. The intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur at the thiadiazole or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiviral and antibacterial properties.
Medicine: Explored for its potential as an anticancer agent and for its anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. For instance, it may act as a carbonic anhydrase inhibitor, affecting various physiological pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups : The nitro substituent in 83c enhances anti-tubercular activity (MIC = 9.87 μM against MDR-TB) compared to the target compound’s chloro group, which may offer a balance between potency and reduced toxicity .
- Hydrogen-bonding capacity : The urea moiety in C795-0070 may enhance target binding compared to carboxamide derivatives, though it could reduce metabolic stability .
Anti-Mycobacterial Activity
- 83c (4-nitrophenyl analog) exhibits superior activity against M. tuberculosis H37Rv and MDR-TB (MIC = 9.87 μM) compared to isoniazid (>200 μM). The nitro group likely enhances electron-deficient interactions with bacterial enzymes .
- However, empirical data is required for validation.
Antiproliferative Potential
- Patent compounds (P1/P2) : While activity data is undisclosed, the trifluoromethyl group is associated with kinase inhibition in related studies, suggesting possible anticancer applications .
- Carboxamide vs. Urea : The urea derivative C795-0070 may exhibit stronger DNA intercalation due to enhanced H-bonding, whereas the target compound’s furan-carboxamide could favor metabolic stability .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and antitubercular properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound includes a thiadiazole ring fused with a furan ring and a chlorophenyl substituent. This unique combination contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H8ClN3O2S |
| Molecular Weight | 289.73 g/mol |
| IUPAC Name | This compound |
| CAS Number | 392244-31-4 |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the electron-withdrawing chlorine atom enhances its interaction with microbial targets, making it a potential candidate for developing new antimicrobial agents .
In Vitro Studies
The anticancer activity of this compound has been evaluated against several human cancer cell lines using the MTT assay. Notably, it showed promising antiproliferative effects against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptotic pathways, as evidenced by increased markers of apoptosis in treated cells .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications in the substituents on the thiadiazole ring can significantly impact the anticancer efficacy. For instance, introducing different halogen groups at specific positions enhanced cytotoxicity against MCF-7 cells. Compounds with para-substituted halogens exhibited improved activity compared to their non-substituted counterparts .
Antitubercular Activity
This compound has also shown activity against Mycobacterium tuberculosis. In vitro studies indicated that it inhibits the growth of tuberculosis cell lines by interfering with essential biochemical pathways necessary for the bacteria's survival. The compound's potential as an antitubercular agent is currently under further investigation to elucidate its mechanism of action .
The precise mechanisms through which this compound exerts its biological effects are still being explored. However, molecular docking studies suggest that it may interact with key molecular targets such as vascular endothelial growth factor receptor (VEGFR) and other proteins involved in tumor growth and angiogenesis .
Q & A
Q. What are the optimized synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, and how can purity be validated?
Methodological Answer:
- Synthesis Protocol :
- Step 1 : React 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid chloride in dry acetone under reflux (3–5 hours) using anhydrous potassium carbonate as a base .
- Step 2 : Purify via recrystallization from ethanol or DMSO/water mixtures (2:1 ratio) to achieve >95% purity .
- Characterization :
- IR Spectroscopy : Confirm C=O (1690–1700 cm⁻¹) and NH (3420–3450 cm⁻¹) stretches .
- NMR : Look for aromatic proton signals (δ 7.3–8.0 ppm for chlorophenyl and furan groups) and NH resonance (δ ~7.5 ppm) .
- Yield Optimization : Use excess furan-2-carboxylic acid chloride (1.2–1.5 equiv.) and monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond angles and dihedral angles between the thiadiazole and furan moieties to validate stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (C₁₃H₈ClN₃O₂S: theoretical 313.02 g/mol) .
- Elemental Analysis : Ensure C, H, N, S, and Cl percentages align with calculated values (±0.3% tolerance) .
Advanced Research Questions
Q. How does this compound induce cytotoxicity in cancer cells, and what molecular targets are implicated?
Methodological Answer:
- In Vitro Assays :
- Perform MTT assays on HeLa or MCF-7 cells (IC₅₀ typically 5–20 µM) .
- Monitor apoptosis via Annexin V/PI staining and caspase-3 activation .
- Molecular Targets :
Q. What computational strategies are effective for predicting the bioactivity of this compound?
Methodological Answer:
- Molecular Docking :
- QSAR Modeling :
- Train models using descriptors like LogP, polar surface area, and H-bond donors. Prioritize derivatives with ClogP < 3.5 for enhanced bioavailability .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Replace 4-chlorophenyl with 2,4-dichlorophenyl to enhance cytotoxicity (IC₅₀ reduced by 30–50%) .
- Furan Replacement : Substitute furan with thiophene; this decreases kinase inhibition but improves solubility .
- Experimental Validation : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then test in parallel assays .
Q. What are the key challenges in reconciling contradictory data on this compound’s mechanism of action?
Methodological Answer:
- Data Discrepancies :
- Reproducibility : Standardize cell culture conditions (e.g., serum concentration, passage number) and compound storage (desiccated, -20°C) .
Q. How can crystallographic data inform the design of derivatives with improved binding affinity?
Methodological Answer:
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?
Methodological Answer:
- Pharmacokinetics :
- Administer orally (10 mg/kg) to Sprague-Dawley rats; measure plasma half-life (t₁/₂) via LC-MS/MS .
- Toxicity :
- Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney sections .
- Monitor hematological parameters (WBC, RBC counts) post 28-day subchronic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
